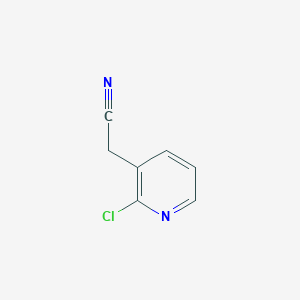
cis-7-octadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-7-Octadecenoic acid: is a monounsaturated fatty acid with the chemical formula C18H34O2 . It is characterized by a cis double bond at the 7th carbon atom in the 18-carbon chain. This compound is a type of unsaturated fatty acid and is found in various natural sources, including plant oils and animal fats .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-7-octadecenoic acid can be achieved through several methods. One common approach involves the partial hydrogenation of polyunsaturated fatty acids, such as linoleic acid, under controlled conditions to introduce the desired double bond at the 7th position . Another method involves the use of olefin metathesis reactions, where specific catalysts are employed to rearrange the double bonds in the fatty acid chain .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from natural sources, such as plant oils. The extracted fatty acids are then subjected to various chemical processes, including hydrogenation and isomerization, to obtain the desired cis-7 configuration .
Analyse Des Réactions Chimiques
Types of Reactions: cis-7-Octadecenoic acid undergoes several types of chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond can be reduced to form saturated fatty acids.
Substitution: The carboxyl group can undergo esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Alcohols and amines are used for esterification and amidation reactions, respectively, often in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Epoxides and hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Applications De Recherche Scientifique
cis-7-Octadecenoic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of cis-7-octadecenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a ligand for specific receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism . Additionally, it can undergo enzymatic transformations to produce bioactive metabolites that exert various physiological effects .
Comparaison Avec Des Composés Similaires
cis-7-Octadecenoic acid can be compared with other similar compounds, such as:
cis-9-Octadecenoic acid (Oleic acid): Both are monounsaturated fatty acids, but they differ in the position of the double bond.
cis-11-Octadecenoic acid (Vaccenic acid): Similar to this compound, but with the double bond at the 11th carbon.
cis-10-Octadecenoic acid: Another isomer with the double bond at the 10th carbon.
The uniqueness of this compound lies in its specific double bond position, which imparts distinct chemical and biological properties compared to its isomers .
Propriétés
Numéro CAS |
13126-32-4 |
|---|---|
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
octadec-7-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-10,13-17H2,1H3,(H,19,20) |
Clé InChI |
RVUCYJXFCAVHNC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC=CCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCCCC=CCCCCCC(=O)O |
Synonymes |
TRANS-7-OCTADECENOIC ACID |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


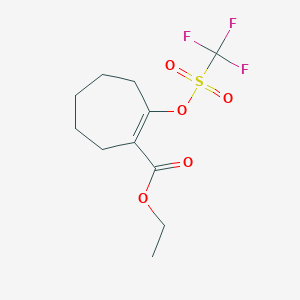
![4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline](/img/structure/B174723.png)
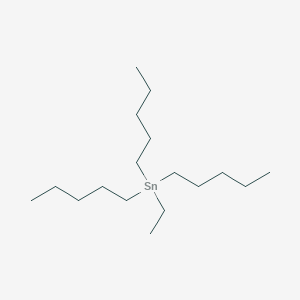

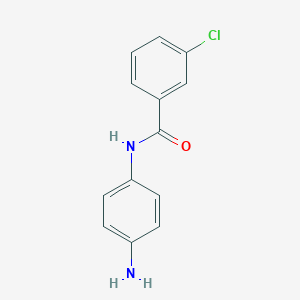
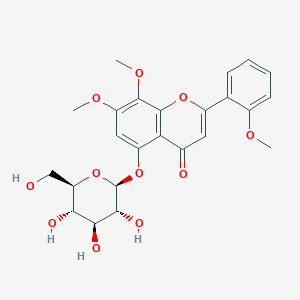
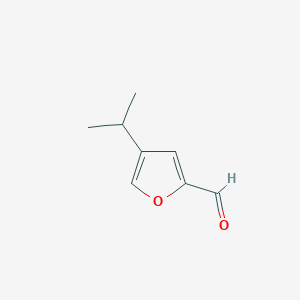
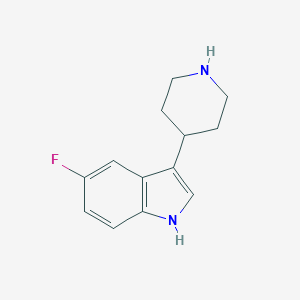
![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)
![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)



